molecular formula C13H17NO B13730055 (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B13730055
M. Wt: 203.28 g/mol
InChI Key: PQHMFUYFVMLYAQ-BETUJISGSA-N
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Description

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[321]octane is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic ring system followed by the introduction of the benzyl group. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen in its bicyclic ring system. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1S,5R)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2/t12-,13+

InChI Key

PQHMFUYFVMLYAQ-BETUJISGSA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2COCC1N2CC3=CC=CC=C3

Origin of Product

United States

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